2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate
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Overview
Description
2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylformamido group, and a thiazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenylformamido group, followed by the introduction of the thiazole ring and the methoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above may require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methoxy-4-[(1Z)-2-(phenylformamido)-2-[(1,3-thiazol-2-YL)carbamoyl]eth-1-EN-1-YL]phenyl acetate include:
Phenol, 2-methoxy-4-(1-propenyl)-, (Z)-: This compound has a similar methoxy and propenyl group but lacks the phenylformamido and thiazole moieties.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: This compound also contains a methoxy group and an acetate group but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-14(26)30-18-9-8-15(13-19(18)29-2)12-17(21(28)25-22-23-10-11-31-22)24-20(27)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,27)(H,23,25,28)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOKBZZOTRCTBN-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC2=NC=CS2)\NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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